(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-propionamide (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475021
InChI: InChI=1S/C14H29N3O/c1-10(2)17(14(18)11(3)15)13-9-7-6-8-12(13)16(4)5/h10-13H,6-9,15H2,1-5H3/t11-,12?,13?/m0/s1
SMILES: CC(C)N(C1CCCCC1N(C)C)C(=O)C(C)N
Molecular Formula: C14H29N3O
Molecular Weight: 255.40 g/mol

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-propionamide

CAS No.:

Cat. No.: VC13475021

Molecular Formula: C14H29N3O

Molecular Weight: 255.40 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-propionamide -

Specification

Molecular Formula C14H29N3O
Molecular Weight 255.40 g/mol
IUPAC Name (2S)-2-amino-N-[2-(dimethylamino)cyclohexyl]-N-propan-2-ylpropanamide
Standard InChI InChI=1S/C14H29N3O/c1-10(2)17(14(18)11(3)15)13-9-7-6-8-12(13)16(4)5/h10-13H,6-9,15H2,1-5H3/t11-,12?,13?/m0/s1
Standard InChI Key NQRYKVZMTLREBU-HIFPTAJRSA-N
Isomeric SMILES C[C@@H](C(=O)N(C1CCCCC1N(C)C)C(C)C)N
SMILES CC(C)N(C1CCCCC1N(C)C)C(=O)C(C)N
Canonical SMILES CC(C)N(C1CCCCC1N(C)C)C(=O)C(C)N

Introduction

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-propionamide is a synthetic organic compound that belongs to the class of amides. It is characterized by its unique structure, which includes an amino group, an isopropyl group, and a cyclohexyl moiety with dimethylamino substitution. This compound has garnered interest in scientific research, particularly in the field of medicinal chemistry, due to its potential applications in modulating opioid receptors and influencing various biochemical pathways.

Biological Activity and Potential Applications

The biological activity of (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-propionamide is primarily explored in the context of its interaction with opioid receptors. Compounds with similar structures have shown significant potential as opioid receptor modulators, suggesting possible analgesic properties. This makes them candidates for further pharmacological investigation, particularly in the development of pharmaceutical agents targeting pain pathways and other physiological responses.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-isopropyl-propionamideSimilar amide structureOpioid receptor modulationDifferent cyclohexyl substitution
N,N-Dimethyl-2-amino-3-(4-methoxyphenyl)propionamideAromatic substitutionAnalgesic propertiesAromatic ring presence
4-Dimethylaminobenzoyl propionic acidBenzoyl groupAntinociceptive effectsBenzoyl versus cyclohexyl structure
(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-propionamideCyclohexyl with dimethylamino at position 2Potential opioid receptor modulationPosition of dimethylamino group

Synthesis and Research Findings

While specific synthesis details for (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-propionamide are not widely documented, compounds with similar structures often involve multi-step organic synthesis methods. These methods typically include reactions such as amidation and alkylation to introduce the necessary functional groups.

Research into the pharmacological profile of this compound is ongoing, with a focus on understanding its interaction with opioid receptors and its potential therapeutic applications. Given its structural similarity to known opioid receptor modulators, further investigation is warranted to fully elucidate its biological activity and safety profile.

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